(1-Aminoazetidin-3-yl)methanol

Description

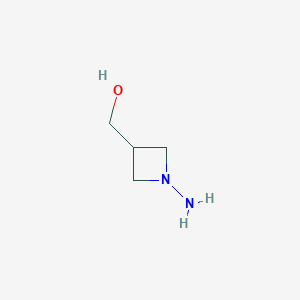

Structure

3D Structure

Properties

IUPAC Name |

(1-aminoazetidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c5-6-1-4(2-6)3-7/h4,7H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFQDNXDQXSCEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 1 Aminoazetidin 3 Yl Methanol

Strategies for Azetidine (B1206935) Ring Construction in (1-Aminoazetidin-3-yl)methanol Synthesis

The formation of the strained four-membered azetidine ring is a key challenge in the synthesis of this compound. rsc.orgmagtech.com.cn Various methods have been developed to overcome the inherent ring strain, including cyclization reactions and cycloadditions. rsc.orgmagtech.com.cn

Cyclization strategies are among the most common methods for constructing the azetidine core. These typically involve the formation of a carbon-nitrogen bond to close the four-membered ring.

Intramolecular cyclization is a powerful method for forming azetidine rings. This approach typically involves an intramolecular SN2 reaction where a nitrogen atom displaces a leaving group on a γ-carbon. nih.gov For instance, the cyclization of 3,4-epoxy amines, catalyzed by Lewis acids like Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3), can produce 3-hydroxyazetidines with high regioselectivity and yield. nih.gov The resulting azetidine-3-ol is a close precursor to the target molecule's scaffold. Another approach involves the selective intermolecular C-H amination of alkyl bromides, which introduces the nitrogen center, followed by a subsequent ring-closure to form the azetidine ring. nsf.gov This method has been successfully applied to the synthesis of various substituted azetidines. nsf.gov

These reactions proceed efficiently and can tolerate a range of functional groups, making them valuable for building complex azetidine structures. nih.gov

| Starting Material | Catalyst/Reagent | Product Type | Key Features | Reference |

|---|---|---|---|---|

| cis-3,4-Epoxy amine | La(OTf)3 | 3-Hydroxyazetidine | High yield and regioselectivity; tolerant of various functional groups. | nih.gov |

| Alkyl bromide | Rh-catalyst (for amination), then base | Substituted azetidine | Sequential C-H amination and cyclization; can be performed in a single flask. | nsf.gov |

Ring-closing metathesis (RCM) is a versatile method for the synthesis of unsaturated rings, including those containing nitrogen. wikipedia.orgorganic-chemistry.org While less common for the direct synthesis of the simple azetidine ring due to the stability of the starting diene, it has been effectively used to create more complex, azetidine-fused ring systems. For example, a diallylated amine can undergo RCM using a Grubbs catalyst to form an azetidine-fused eight-membered ring. nih.gov This demonstrates the principle that if a suitable diene precursor containing a nitrogen atom can be assembled, RCM offers a pathway to the corresponding unsaturated cyclic amine, which can then be reduced to the saturated azetidine. The driving force for RCM with terminal alkenes is the formation and removal of volatile ethylene (B1197577) gas. organic-chemistry.org

The [2+2] photocycloaddition between an imine and an alkene, known as the aza-Paternò-Büchi reaction, is a highly efficient and atom-economical method for synthesizing functionalized azetidines. nih.govresearchgate.netrsc.org This reaction is typically initiated by UV light or, more recently, by visible light using photocatalysts. rsc.orgthieme-connect.comnih.gov

The reaction can proceed through either an intermolecular or intramolecular pathway. nih.govrsc.org The majority of examples are intermolecular, where UV irradiation excites an imine component, which then undergoes cycloaddition with an alkene. nih.gov Challenges in this reaction include the competing E/Z isomerization of the imine. nih.gov To overcome this, cyclic imines or imine equivalents like oximes and isoxazolines are often used. nih.govnih.gov Recent advancements have enabled the use of acyclic imine equivalents through triplet energy transfer catalysis, broadening the scope of this reaction. nih.govacs.org

| Reaction Variant | Reactants | Conditions | Key Advantages/Challenges | Reference |

|---|---|---|---|---|

| Intermolecular | Imine and Alkene | UV irradiation or visible light with photocatalyst (e.g., Ir(III) complex) | Atom-economical; challenges with acyclic imine stability. | rsc.orgnih.gov |

| Intramolecular | Molecule with both imine and alkene moieties | Direct or sensitized excitation | Forms bicyclic azetidine scaffolds; can be high yielding. | nih.govrsc.org |

| Visible-Light-Mediated | Acyclic oximes and alkenes | Triplet energy transfer catalysis | Expands reaction scope to previously challenging acyclic imines. | nih.gov |

An alternative and often more practical approach to synthesizing this compound involves the chemical modification of readily available azetidine building blocks.

This strategy begins with a stable, protected azetidine derivative, such as 1-Boc-azetidine-3-carboxylic acid or 1-Boc-azetidin-3-one. The synthesis of the target molecule is then achieved through a series of functional group interconversions.

A common route involves the reduction of the carboxylic acid group at the 3-position. For example, 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid can be reduced to (1-Boc-azetidin-3-yl)methanol using a reducing agent like borane-tetrahydrofuran (B86392) complex (BH3/THF). chemicalbook.com

Alternatively, starting from 1-Boc-azetidin-3-one, a Horner-Wadsworth-Emmons reaction can be employed to introduce a carbon-carbon double bond at the 3-position, forming an azetidin-3-ylidene acetate. nih.govmdpi.com This intermediate is then amenable to further modifications.

The "1-amino" functionality is typically installed after the modification at the C-3 position is complete. This usually involves the deprotection of the N-Boc group, followed by a reaction to introduce the amino group. While direct amination of the azetidine nitrogen is complex, the "1-amino" moiety is often derived from a protected hydrazine (B178648) precursor that is incorporated during the initial stages of synthesis or by N-amination of the deprotected azetidine.

| Starting Material | Reaction | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid | Reduction | BH3/THF | 1-Boc-azetidine-3-yl-methanol | chemicalbook.com |

| 1-Boc-azetidin-3-one | Horner-Wadsworth-Emmons | Phosphonate ester, Base (e.g., DBU) | tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | nih.govmdpi.com |

Transformation of Pre-existing Azetidine Derivatives

Reductive Amination Routes to the 1-Amino Group

Reductive amination is a versatile and widely employed method for the formation of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this strategy can be applied to introduce the 1-amino group onto a pre-existing azetidine ring. The general process involves the reaction of an azetidine-containing aldehyde or ketone with an amine source to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine. libretexts.orgyoutube.com

A common approach involves starting with a suitable N-protected azetidin-3-one. This ketone can react with an appropriate nitrogen source, such as ammonia (B1221849) or a protected hydrazine derivative, to form the corresponding imine. Subsequent reduction of this imine yields the 1-aminoazetidine derivative. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing imines and iminium ions over ketones. masterorganicchemistry.comcommonorganicchemistry.com The choice of reducing agent is critical to avoid the undesired reduction of the starting ketone. masterorganicchemistry.com

The reaction conditions, such as pH, are also crucial for the success of reductive amination. A slightly acidic medium is often preferred to facilitate the formation of the imine intermediate. youtube.com

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

| Sodium Cyanoborohydride | NaBH3CN | Effective at reducing imines in the presence of ketones. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | STAB or NaBH(OAc)3 | Mild and selective reducing agent. commonorganicchemistry.com |

| Sodium Borohydride | NaBH4 | Can reduce both imines and ketones. commonorganicchemistry.com |

Conversion of Protected Azetidinyl Methanols

An alternative synthetic pathway to this compound involves the modification of a pre-synthesized, suitably protected azetidinyl methanol (B129727) derivative. A common precursor is 1-Boc-azetidine-3-yl-methanol, where the azetidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. chemicalbook.commedchemexpress.com

The synthesis of this precursor often starts from 1-N-Boc-3-azetidinecarboxylic acid, which is reduced to the corresponding alcohol. chemicalbook.com Once the protected azetidinyl methanol is obtained, the subsequent steps focus on the introduction of the 1-amino group. This can be achieved by first deprotecting the azetidine nitrogen, followed by a reaction to install the amino functionality. For instance, the Boc group can be removed under acidic conditions to yield (azetidin-3-yl)methanol. nih.gov This free secondary amine can then be N-aminated using various reagents to introduce the amino group at the 1-position.

Another strategy involves the conversion of the hydroxyl group of the protected azetidinyl methanol into a suitable leaving group, which can then be displaced by a nitrogen nucleophile. However, the more direct approach of modifying the azetidine nitrogen is generally more common.

Stereoselective Synthesis of Enantiopure this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the synthesis of enantiomerically pure forms of this compound is of significant importance.

Chiral Auxiliary Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. nih.gov After the desired stereocenter has been established, the auxiliary is removed. In the synthesis of chiral azetidines, chiral auxiliaries can be attached to the nitrogen atom to direct subsequent reactions. rsc.org

For example, optically active α-methylbenzylamine has been successfully used as a chiral auxiliary in the synthesis of azetidine-2-carboxylic acid. nih.gov Similarly, (S)-1-phenylethylamine has been employed as both a chiral auxiliary and a nitrogen donor in the synthesis of enantiomeric azetidine-2,4-dicarboxylic acids. rsc.orgrsc.org This principle can be extended to the synthesis of 3-substituted azetidines. By starting with an achiral precursor and introducing a chiral auxiliary onto the azetidine nitrogen, it is possible to achieve diastereoselective transformations at the 3-position, which, after removal of the auxiliary, would yield an enantiomerically enriched product.

Asymmetric Catalysis in Azetidine Synthesis

Asymmetric catalysis offers a more efficient and atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. birmingham.ac.ukresearchgate.net This strategy employs a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other.

Various catalytic systems have been developed for the asymmetric synthesis of azetidines. For instance, copper-catalyzed asymmetric boryl allylation of azetines has been shown to produce chiral 2,3-disubstituted azetidines with high enantioselectivity. acs.org Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of azetidine derivatives. nih.gov Chiral thiourea (B124793) and squaramide catalysts have been used to access α-azetidinyl alkyl halides with high yields and enantioselectivities. nih.gov Furthermore, phase-transfer catalysis using chiral catalysts has been successfully applied to the enantioselective synthesis of spirocyclic azetidine oxindoles. nih.gov These catalytic methods could potentially be adapted for the asymmetric synthesis of this compound or its precursors.

Resolution Techniques for Enantiomeric Separation

Resolution is a classical method for separating a racemic mixture into its constituent enantiomers. This can be achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods such as crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers.

While generally less efficient than asymmetric synthesis, resolution can be a practical approach when a direct asymmetric route is not available. For the separation of this compound, a chiral acid could be used to form diastereomeric salts with the racemic amine, which could then be separated by fractional crystallization.

Protecting Group Strategies in this compound Synthesis

The synthesis of complex molecules like this compound often requires the use of protecting groups to mask reactive functional groups and prevent unwanted side reactions. thieme-connect.deiris-biotech.de The choice of protecting groups is crucial and depends on their stability to the reaction conditions and the ease of their selective removal. researchgate.net

In the synthesis of this compound, both the azetidine nitrogen and the hydroxyl group may require protection. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for the azetidine nitrogen due to its stability under a wide range of conditions and its facile removal under acidic conditions. mdpi.comresearchgate.netcreative-peptides.com The benzyloxycarbonyl (Z) group is another option for protecting the amino group. creative-peptides.com

For the hydroxyl group, common protecting groups include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) or benzyl (B1604629) ethers. The choice of protecting group for the hydroxyl function will depend on the subsequent reaction steps and the desired deprotection strategy. An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, is often employed to allow for the selective manipulation of different functional groups within the molecule. iris-biotech.de

Table 2: Common Protecting Groups in Organic Synthesis

| Protecting Group | Abbreviation | Protected Group | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Amine | Acidic conditions (e.g., TFA) creative-peptides.com |

| Benzyloxycarbonyl | Z | Amine | Catalytic hydrogenation creative-peptides.com |

| tert-Butyldimethylsilyl | TBDMS | Alcohol | Fluoride (B91410) ion (e.g., TBAF) |

| Benzyl | Bn | Alcohol | Catalytic hydrogenation |

Amine Protection Methodologies

The protection of the amino group is a critical step in the synthesis of this compound and its derivatives to prevent undesired side reactions. The choice of the protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal.

One of the most commonly employed protecting groups for the azetidine nitrogen is the tert-butoxycarbonyl (Boc) group. The Boc group is favored due to its stability in a wide range of non-acidic conditions and its straightforward removal under mild acidic conditions. highfine.com The introduction of the Boc group can be achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. semanticscholar.org

Deprotection of the N-Boc group is typically carried out using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (CH₂Cl₂), or with hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate. nih.gov However, research has also focused on milder and more selective methods for Boc removal. For instance, the use of oxalyl chloride in methanol has been reported as a mild and efficient method for the deprotection of a variety of N-Boc protected amines, proceeding at room temperature with high yields. nih.gov

Another protecting group that has been explored in the context of azetidine chemistry is the tert-butoxythiocarbonyl (Botc) group. The Botc group has been shown to facilitate the lithiation and subsequent electrophilic substitution at the carbon alpha to the nitrogen in the azetidine ring. A key advantage of the Botc group is its orthogonality with the Boc group, as it can be removed under mild acid or thermal conditions, allowing for selective deprotection when both groups are present in a molecule. libretexts.org

The benzyl (Bn) group is another common protecting group for amines. It is generally stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenation. This method offers a mild and selective deprotection strategy.

Below is a table summarizing common amine protecting groups used in azetidine synthesis:

| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Key Features |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O), base | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Stable to a wide range of non-acidic conditions; widely used. |

| tert-Butoxythiocarbonyl | Botc | O-tert-butyl S-pyridin-2-yl thiocarbonate | Mild acid or thermal conditions | Orthogonal to Boc; activates α-protons for lithiation. libretexts.org |

| Benzyl | Bn | Benzyl bromide (BnBr), base | Catalytic hydrogenation (e.g., Pd/C, H₂) | Stable to many reagents; removed under neutral conditions. |

| Carbobenzyloxy | Cbz | Benzyl chloroformate (CbzCl), base | Catalytic hydrogenation, HBr/acetic acid | Commonly used in peptide synthesis; stable to mild acid and base. |

Hydroxyl Protection Strategies

The protection of the primary hydroxyl group in this compound is essential to prevent its reaction during transformations targeting the amino group. The selection of a suitable hydroxyl protecting group is guided by its stability to the reaction conditions planned for the modification of the amine and the orthogonality of its deprotection with respect to the amine protecting group.

Common strategies for the protection of hydroxyl groups that are applicable to the synthesis of this compound derivatives include the formation of ethers, silyl ethers, and esters. libretexts.orghighfine.com

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of introduction, stability, and selective removal. The steric and electronic properties of the silyl group can be tuned to control its lability. For instance, a tert-butyldimethylsilyl (TBS) group is more robust than a trimethylsilyl (B98337) (TMS) group and can be introduced using TBS-Cl and imidazole (B134444). researchgate.net Deprotection is typically achieved using a fluoride source such as tetrabutylammonium (B224687) fluoride (TBAF).

Benzyl ethers are another robust option for hydroxyl protection. They can be introduced using benzyl bromide in the presence of a base like sodium hydride (NaH). A key advantage is that the benzyl group can be removed under neutral conditions via catalytic hydrogenation, which is often compatible with many other functional groups.

Ester protecting groups , such as acetyl (Ac) or pivaloyl (Piv) , can also be employed. These are typically introduced using the corresponding acyl chloride or anhydride (B1165640). highfine.com Esters are generally stable to acidic conditions but can be cleaved by base-catalyzed hydrolysis. The steric hindrance of the pivaloyl group makes it more resistant to hydrolysis than the acetyl group, allowing for differential deprotection.

The choice of the hydroxyl protecting group is often made in concert with the amine protecting group to ensure that they can be removed selectively. For example, a silyl ether on the hydroxyl group can be removed with fluoride ions without affecting an N-Boc group, while an N-Cbz group can be removed by hydrogenation, leaving a silyl ether intact.

| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Key Features |

| tert-Butyldimethylsilyl | TBS | TBS-Cl, imidazole | Tetrabutylammonium fluoride (TBAF) | Stable to a wide range of non-acidic conditions; orthogonal to many amine protecting groups. researchgate.net |

| Benzyl | Bn | Benzyl bromide (BnBr), NaH | Catalytic hydrogenation (e.g., Pd/C, H₂) | Robust; removed under neutral conditions. |

| Acetyl | Ac | Acetic anhydride, pyridine | Base hydrolysis (e.g., K₂CO₃, MeOH) | Easily introduced; labile to base. highfine.com |

| Pivaloyl | Piv | Pivaloyl chloride, pyridine | Base hydrolysis (more forcing conditions than acetyl) | Sterically hindered, providing greater stability. highfine.com |

| Tetrahydropyranyl | THP | Dihydropyran (DHP), acid catalyst | Aqueous acid | Forms an acetal; stable to base and nucleophiles. researchgate.net |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount to achieving high yields and purity of this compound and its intermediates. Key parameters that are often tuned include the choice of reagents, solvents, temperature, reaction time, and catalysts.

A common synthetic route to the core structure involves the reduction of a carboxylic acid or ester at the 3-position of the azetidine ring. For example, the synthesis of 1-Boc-azetidin-3-yl-methanol can be achieved by the reduction of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid. A study reported the use of borane-tetrahydrofuran complex (BH₃/THF) for this reduction, achieving a quantitative yield. The reaction was initiated at a low temperature (-78 °C) and then warmed to room temperature.

In another approach, the synthesis of substituted azetidines was achieved through the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. The optimization of this reaction revealed that the choice of solvent and temperature significantly impacted the yield and selectivity. frontiersin.org

The deprotection of the N-Boc group is a final and crucial step. While standard conditions using TFA are effective, optimization for milder conditions can be important for sensitive substrates. Thermal deprotection of N-Boc protected amines in continuous flow has been shown to be efficient, with the optimal temperature and solvent depending on the substrate. For instance, N-Boc imidazole could be fully deprotected in methanol at 120 °C. nih.gov

The following table presents a selection of optimized reaction conditions for key transformations in the synthesis of this compound and related derivatives.

| Reaction | Substrate | Reagents and Conditions | Product | Yield |

| Reduction | 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid | BH₃/THF, -78 °C to rt, 2.5 h | 1-Boc-Azetidine-3-yl-methanol | 100% |

| Cyclization | cis-3,4-epoxy amine | La(OTf)₃ (10 mol%), DCE, reflux, 2.5 h | 3-hydroxy-azetidine derivative | 81% frontiersin.org |

| N-Boc Deprotection (Acidic) | N-Boc-1-naphthylamine | Oxalyl chloride (3 equiv.), MeOH, rt, 1 h | 1-Naphthylamine | >90% nih.gov |

| N-Boc Deprotection (Thermal) | N-Boc imidazole | Methanol, 120 °C, continuous flow, 25 min residence time | Imidazole | 100% nih.gov |

| N-Boc Deprotection (Green) | N-Boc aniline | Water, 100 °C, 12 min | Aniline | 95% semanticscholar.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and their intermediates to reduce environmental impact and enhance safety. In the context of this compound synthesis, several greener alternatives to traditional methods are being explored.

One area of focus is the use of environmentally benign solvents. Water is an ideal green solvent, and its use in the deprotection of N-Boc groups has been demonstrated. Heating N-Boc protected amines in water at reflux has been shown to efficiently remove the Boc group without the need for any acid catalysts, offering a simple and eco-friendly protocol. semanticscholar.org Deep eutectic solvents (DES), which are biodegradable and have low toxicity, are also emerging as green reaction media. A choline (B1196258) chloride/p-toluenesulfonic acid DES has been successfully used for N-Boc deprotection. researchgate.net

Biocatalysis offers a powerful green approach for the synthesis of chiral building blocks. Engineered enzymes can catalyze reactions with high enantioselectivity under mild conditions. For instance, a laboratory-evolved variant of cytochrome P450 has been used for the biocatalytic one-carbon ring expansion of aziridines to chiral azetidines with high enantiomeric excess. chemrxiv.orgnih.gov This enzymatic approach provides a sustainable route to enantioenriched azetidine cores.

Catalytic hydrogenation for the removal of protecting groups like benzyl (Bn) and carbobenzyloxy (Cbz) is another green methodology. This method often uses a recyclable catalyst (e.g., palladium on carbon) and produces minimal waste. The in-situ generation of hydrogen gas from sources like tetramethyldisiloxane (TMDS) and water in the presence of a palladium catalyst is a further refinement of this technique. greentech.fr

The development of tandem or one-pot reactions is also a key green chemistry strategy as it reduces the number of work-up and purification steps, thereby minimizing solvent and energy consumption. For example, a tandem deprotection/coupling sequence for peptide synthesis in water using micellar catalysis has been reported, which could be adapted for the functionalization of this compound. greentech.fr

These green chemistry approaches not only contribute to a more sustainable synthesis of this compound but can also lead to more efficient and cost-effective manufacturing processes.

Chemical Reactivity and Derivatization of 1 Aminoazetidin 3 Yl Methanol

Reactions Involving the 1-Amino Group

The 1-amino group of (1-Aminoazetidin-3-yl)methanol is a hydrazine (B178648) derivative. The terminal nitrogen atom is the primary site of nucleophilic attack in most reactions. Its reactivity is distinct from a simple primary alkylamine due to the presence of the adjacent nitrogen atom.

Acylation: The 1-amino group readily undergoes acylation with various acylating agents such as acyl chlorides, anhydrides, and active esters to form the corresponding N-acylhydrazide derivatives. This reaction is typically performed in the presence of a base to neutralize the acid byproduct. The high nucleophilicity of the terminal amino group allows for efficient reaction, often under mild conditions. These reactions are fundamental in peptide synthesis and the creation of amide-containing structures.

Alkylation: Alkylation of the 1-amino group can be achieved using alkyl halides. However, direct alkylation can be difficult to control, potentially leading to over-alkylation. Base-promoted alkylation has been investigated for other azetidine (B1206935) derivatives, suggesting a viable pathway. An alternative and often more controlled method is "hydrogen-borrowing" alkylation, which utilizes alcohols as alkylating agents in the presence of a suitable metal catalyst. This method is considered a greener alternative to using alkyl halides.

| Reaction Type | Reagent Class | General Product |

| Acylation | Acyl Halides (R-COCl) | N'-Acyl-(1-aminoazetidin-3-yl)methanol |

| Acylation | Carboxylic Anhydrides ((RCO)₂O) | N'-Acyl-(1-aminoazetidin-3-yl)methanol |

| Alkylation | Alkyl Halides (R-X) | N'-Alkyl-(1-aminoazetidin-3-yl)methanol |

| Hydrogen-Borrowing Alkylation | Alcohols (R-OH) | N'-Alkyl-(1-aminoazetidin-3-yl)methanol |

Amidation: In the context of peptide synthesis, the 1-amino group can act as a nucleophile to form a peptide bond with the activated carboxyl group of an amino acid. However, studies on the related 1-aminoazetidine-2-carboxylic acid have shown that peptide bond formation at the N-amino group can be problematic and may lead to ring-opening reactions. This suggests that derivatization of the 1-amino group of this compound requires careful condition selection to preserve the strained azetidine ring.

Sulfonamidation: The 1-amino group reacts with sulfonyl chlorides (R-SO₂Cl) in the presence of a base to yield sulfonohydrazides. This reaction is analogous to the sulfonamidation of primary amines. The resulting sulfonamides are stable functional groups found in many biologically active compounds. The synthesis of amino acid sulfonamides by the amination of sulfonyl halides serves as a procedural model for this transformation.

| Reaction Type | Reagent Class | General Product |

| Amidation (Peptide Coupling) | Activated Amino Acids | N'-Peptidyl-(1-aminoazetidin-3-yl)methanol |

| Sulfonamidation | Sulfonyl Chlorides (R-SO₂Cl) | N'-Sulfonyl-(1-aminoazetidin-3-yl)methanol |

Ureas: The 1-amino group can be converted into a urea (B33335) functionality through several methods. The most common approach involves reaction with an isocyanate (R-N=C=O). Alternatively, a two-step, one-pot procedure can be employed where the amine is first reacted with a carbonylating agent, such as phosgene (B1210022) or a phosgene equivalent, followed by the addition of another amine. A mild and efficient technique involves the reaction of amines with carbon dioxide, catalyzed by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form a carbamic acid intermediate, which can then be converted to a urea.

Carbamates: Carbamates can be synthesized by reacting the 1-amino group with chloroformates (R-O-COCl) or by trapping in situ generated isocyanates with alcohols. Another modern approach utilizes the reaction of the amine with carbon dioxide and an alcohol, often mediated by a coupling agent or catalyst. This method avoids the use of hazardous reagents like phosgene.

| Derivative | Reagent(s) | General Product Structure |

| Urea | Isocyanate (R-NCO) | N'-Substituted Urea |

| Carbamate (B1207046) | Chloroformate (R-O-COCl) | N'-Substituted Carbamate |

| Carbamate | CO₂, Alcohol (R-OH), Coupling Agent | N'-Substituted Carbamate |

Reductive amination provides a powerful method for the derivatization of the 1-amino group. This process involves the reaction of the amino group with an aldehyde or ketone to form a hydrazone intermediate. The hydrazone is then reduced in situ to the corresponding substituted hydrazine derivative. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃], which are mild enough to selectively reduce the imine/hydrazone in the presence of the carbonyl starting material. This one-pot procedure is highly efficient for introducing a wide variety of alkyl substituents onto the nitrogen atom.

| Reaction | Reagents | Intermediate | Final Product |

| Reductive Amination | Aldehyde (RCHO), Reducing Agent | Hydrazone | N'-Alkyl-(1-aminoazetidin-3-yl)methanol |

| Reductive Amination | Ketone (R₂CO), Reducing Agent | Hydrazone | N'-Dialkyl-(1-aminoazetidin-3-yl)methanol |

Reactions Involving the Hydroxyl Group

The (hydroxymethyl) group at the 3-position of the azetidine ring contains a primary alcohol, which is amenable to standard transformations such as esterification and etherification. A key consideration for these reactions is the potential for competitive reaction at the 1-amino group.

Esterification: The primary hydroxyl group can be esterified using acyl chlorides or carboxylic anhydrides. To achieve chemoselectivity for O-acylation over N-acylation, the reaction can be performed under strongly acidic conditions. In an acidic medium, the more basic 1-amino group is protonated, forming an ammonium-type salt. This protonation deactivates the nitrogen as a nucleophile, allowing the less basic hydroxyl group to react selectively with the acylating agent. Another common method for esterification is the reaction with a carboxylic acid in the presence of an acid catalyst (Fischer esterification) or coupling agents. Using methanol (B129727) with reagents like trimethylchlorosilane is a convenient method for forming methyl esters.

Etherification: The formation of ethers from the primary alcohol can be accomplished via methods such as the Williamson ether synthesis. This reaction typically involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Given the presence of the acidic N-H proton on the 1-amino group, this reaction would likely require N-protection prior to etherification to prevent competitive deprotonation and subsequent side reactions at the nitrogen atom.

| Reaction Type | Reagent(s) | Key Condition | General Product |

| Esterification | Acyl Halide / Anhydride (B1165640) | Acidic Medium | 3-(Acyloxymethyl)-1-aminoazetidine |

| Esterification | Carboxylic Acid, Acid Catalyst | Heat | 3-(Acyloxymethyl)-1-aminoazetidine |

| Etherification | Alkyl Halide, Strong Base | N-Protection may be required | 3-(Alkoxymethyl)-1-aminoazetidine |

Oxidation Reactions

The primary alcohol moiety in this compound is susceptible to oxidation, a fundamental transformation in organic synthesis. Depending on the choice of oxidizing agent and reaction conditions, the hydroxyl group can be converted to either an aldehyde or a carboxylic acid.

Mild oxidizing agents are typically employed for the selective conversion to the corresponding aldehyde, (1-aminoazetidin-3-yl)formaldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate aprotic solvent like dichloromethane (B109758) are effective for this transformation, minimizing the risk of over-oxidation.

Conversely, the use of strong oxidizing agents will typically lead to the formation of 1-aminoazetidine-3-carboxylic acid. Common reagents for this complete oxidation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or ruthenium tetroxide (RuO₄). The reaction conditions must be carefully controlled to avoid degradation of the strained azetidine ring, which can be sensitive to harsh oxidative and acidic environments.

| Product | Reagent Class | Typical Reagents |

| (1-Aminoazetidin-3-yl)formaldehyde | Mild Oxidants | PCC, DMP, Swern Oxidation |

| 1-Aminoazetidine-3-carboxylic acid | Strong Oxidants | KMnO₄, Jones Reagent, RuO₄ |

Nucleophilic Substitution at the Carbon Bearing the Hydroxyl Group

The hydroxyl group of this compound is a poor leaving group for nucleophilic substitution reactions. Therefore, its activation is a necessary prerequisite for displacement by a nucleophile. This is typically a two-step process.

First, the alcohol is converted into a better leaving group. This can be achieved under acidic conditions, where protonation of the hydroxyl group forms an oxonium ion, which can be displaced by a weak nucleophile. A more common and versatile method involves converting the alcohol into a sulfonate ester, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf), by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a non-nucleophilic base like pyridine.

Once activated, the carbon atom becomes electrophilic and is susceptible to attack by a wide range of nucleophiles in an Sₙ2 reaction. This allows for the introduction of various functional groups. For instance, reaction with sodium azide (B81097) (NaN₃) would yield 3-(azidomethyl)-1-aminoazetidine, while reaction with sodium cyanide (NaCN) would produce (1-aminoazetidin-3-yl)acetonitrile. Halides, such as bromide or iodide, can also be readily introduced using the appropriate sodium or potassium salt.

Reactions of the Azetidine Ring System

The reactivity of the azetidine ring is largely dictated by its inherent ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.org This strain makes the ring susceptible to cleavage under various conditions, providing a driving force for ring-opening reactions. rsc.org

Ring-Opening Reactions and Their Mechanisms

Azetidines, in their neutral state, are generally resistant to nucleophilic attack. However, activation of the ring nitrogen atom significantly enhances its susceptibility to ring-opening. This is typically achieved by converting the tertiary amine of the azetidine ring into a quaternary azetidinium salt. For this compound, this would first involve reaction at the exocyclic amino group, followed by quaternization of the ring nitrogen with an alkylating agent (e.g., methyl iodide) to form a positively charged azetidinium ion.

This quaternization dramatically increases the ring strain and renders the ring carbons highly electrophilic. The subsequent attack by a nucleophile proceeds via an Sₙ2 mechanism, leading to the cleavage of one of the C-N bonds. nih.gov The regioselectivity of the attack—whether it occurs at the C2 or C4 position—is influenced by steric hindrance and the electronic effects of substituents on the ring. nih.govresearchgate.net In most cases, the nucleophile attacks the less sterically hindered carbon atom. researchgate.net A variety of nucleophiles, including halides, amines, and alkoxides, can be used to open the ring, yielding functionalized linear amines. nih.govorganic-chemistry.org

| Nucleophile | Product Type | Reference |

| Azide (N₃⁻) | 1,3-Azidoamines | organic-chemistry.org |

| Benzylamine | 1,3-Diamines | organic-chemistry.org |

| Halides (F⁻, Cl⁻, Br⁻, I⁻) | γ-Haloamines | researchgate.netresearchgate.net |

| Acetate (AcO⁻) | 3-Amino-propyl acetate | organic-chemistry.org |

The azetidine ring can also be opened via electrophilic activation. This process typically involves the coordination of a Lewis acid or a proton to the ring's nitrogen atom. This coordination enhances the polarization of the C-N bonds and increases the ring strain, making it vulnerable to cleavage.

For example, treatment with strong acids can lead to protonation of the nitrogen, followed by attack of the conjugate base or another available nucleophile, resulting in ring scission. beilstein-journals.org Similarly, Lewis acids can coordinate to the nitrogen, facilitating ring-opening. This type of reaction is a key strategy in organic synthesis for transforming the compact azetidine scaffold into more complex acyclic structures. The reaction of photochemically generated azetidinols with electron-deficient ketones or boronic acids, which involves protonation of the azetidine by a transiently formed hemiketal, serves as an example of this pathway. beilstein-journals.org

Stability and Reactivity of the Azetidine Ring under Various Conditions

The stability of the azetidine ring is a balance between its inherent strain and the electronic and steric properties of its substituents. rsc.org While significantly more stable and easier to handle than the three-membered aziridine (B145994) ring, the azetidine ring is still prone to decomposition under certain conditions. rsc.org

Acidic conditions, in particular, can compromise the integrity of the ring. Protonation of the nitrogen atom can trigger intramolecular ring-opening decomposition pathways, especially if a nucleophilic group is present elsewhere in the molecule. The stability is therefore highly pH-dependent.

The substituents on the ring play a crucial role in its reactivity. Electron-withdrawing groups can influence the basicity of the nitrogen and the electrophilicity of the ring carbons. In the case of this compound, the N-amino group is a key feature. Hydrazine derivatives can be more nucleophilic than simple amines, potentially influencing the ring's reactivity towards electrophiles. Furthermore, the presence of the hydroxyl group offers a site for intramolecular reactions where it could, after activation, act as a nucleophile to induce rearrangement or ring-opening, although such reactivity would depend on the specific reaction conditions.

Functionalization of the Azetidine Ring Carbon Atoms (e.g., C-2, C-4)

The direct functionalization of the C-2 and C-4 positions of the azetidine ring in this compound presents a significant synthetic challenge due to the inherent ring strain and the presence of multiple reactive functional groups. The literature does not provide specific examples of direct C-2 or C-4 functionalization for this particular molecule. However, advancements in C-H functionalization of azetidines suggest potential strategies that could be adapted for such transformations.

Research has demonstrated the directing ability of the azetidine ring in the regioselective ortho-C-H functionalization of aryl compounds. nih.gov This indicates that the nitrogen atom of the azetidine can influence the reactivity of adjacent C-H bonds. While this has been primarily explored for aryl substituents, it opens the possibility for developing methods to activate the C-H bonds within the azetidine ring itself.

Palladium-catalyzed intramolecular γ-C(sp3)–H amination has been reported for the synthesis of functionalized azetidines. rsc.org This methodology involves the activation of a C(sp3)-H bond, which could potentially be applied to the C-2 or C-4 positions of an appropriately substituted azetidin-3-yl methanol precursor. The success of such a strategy would likely depend on the use of suitable directing groups to achieve the desired regioselectivity.

The inherent ring strain of azetidines drives their reactivity, but also complicates selective functionalization. rsc.org Any attempt at direct functionalization of the ring carbons must contend with potential ring-opening reactions. nih.gov The presence of the 1-amino and 3-hydroxymethyl groups further complicates selective C-H activation at C-2 or C-4, as these groups can also direct or participate in reactions.

Future research in this area may focus on the development of novel catalytic systems that can achieve site-selective C-H activation in the presence of multiple functional groups on the azetidine ring.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. While specific examples of MCRs incorporating this compound are not extensively documented, the functional groups present in this molecule make it a promising candidate for participation in several types of MCRs.

The primary amino group of this compound can serve as the amine component in isocyanide-based MCRs, such as the Ugi and Passerini reactions.

Ugi Four-Component Reaction (U-4CR):

The Ugi reaction involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α-acylamino amide. nih.gov The primary amino group of this compound could readily participate in this reaction.

A hypothetical Ugi reaction involving this compound is depicted below:

Amine: this compound

Aldehyde: R¹-CHO

Carboxylic Acid: R²-COOH

Isocyanide: R³-NC

The product would be a complex molecule incorporating the azetidine moiety, with the potential for further diversification through the variable R groups.

Passerini Three-Component Reaction:

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.org While the classic Passerini reaction does not involve an amine, variations exist. If the amino group of this compound were to be transformed into an isocyanide, it could then participate in a Passerini reaction. More plausibly, the molecule could be a substrate in related MCRs where an amino alcohol is a key component. For instance, a Passerini-type reaction using hexafluoroisopropanol as the acid component has been developed for one-pot access to β-amino alcohols. acs.org

Strain-Release Driven Multi-Component Reactions:

Recent advancements in azetidine synthesis have utilized strain-release functionalization of azabicyclobutanes in multi-component reactions. thieme-connect.com A four-component strain-release-driven synthesis of functionalized azetidines has been reported, demonstrating a modular approach to this scaffold. bris.ac.uknih.gov While this methodology builds the azetidine ring, it highlights the utility of strained systems in MCRs. Although not a direct application of this compound as a starting material, it underscores the synthetic potential related to the azetidine core in complex, single-pot transformations.

Photo-induced Copper-Catalyzed Radical Annulation:

A novel approach to azetidine synthesis involves the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes. nih.gov This reaction can proceed in a two- or three-component manner. The amino group of this compound could potentially be a substrate in such a radical-based MCR, leading to highly functionalized azetidine derivatives.

The potential participation of this compound in these and other MCRs opens up avenues for the rapid synthesis of diverse libraries of complex molecules containing the azetidine-3-methanol scaffold, which could be valuable in medicinal chemistry and drug discovery.

| Multi-Component Reaction | Potential Role of this compound | Key Reactants | Product Type |

| Ugi Four-Component Reaction | Amine Component | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Passerini-type Reactions | Amino Alcohol Component | Carbonyl, Isocyanide, Acid | α-Acyloxy Carboxamide derivative |

| Radical Annulations | Amine Component | Alkyne, (optional third component) | Functionalized Azetidine |

Spectroscopic and Structural Characterization of 1 Aminoazetidin 3 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. For (1-Aminoazetidin-3-yl)methanol, various NMR experiments are used to confirm its structure and stereochemistry.

Proton NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of a this compound derivative, distinct signals corresponding to the protons of the azetidine (B1206935) ring, the methylene (B1212753) group of the methanol (B129727) moiety, and the amino group can be observed.

For instance, in the ¹H-NMR spectrum of certain 3-(pyrazol-1-yl)azetidine derivatives, the methylene protons from the azetidine moiety appear as two doublets. This splitting pattern arises from the geminal coupling between the non-equivalent protons on the same carbon atom. The chemical shifts of the azetidine ring protons are influenced by the substituent on the ring nitrogen.

A detailed analysis of a representative derivative, methyl {3-[3-(Boc-amino)azetidin-1-yl]oxetan-3-yl}acetate, shows the protons of the azetidine moiety in the range of δ 3.64–3.71 ppm. The specific chemical shifts and coupling constants are crucial for determining the conformation of the four-membered ring.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Azetidine Derivatives

| Functional Group | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Azetidine Ring | CH₂ | 3.64-3.71 | m | - |

| Azetidine Ring (pyrazol-1-yl derivative) | CH₂ | 4.28, 4.42 | d, d | 9.6 |

Note: Data is compiled from studies on various azetidine derivatives and may not represent the exact values for this compound itself, but provides a general expectation.

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the carbon skeleton.

In the ¹³C NMR spectrum of a 3-(pyrazol-1-yl)azetidine derivative, the carbon signals for the pyrazole (B372694) moiety appear at δ 106.0, 127.8, and 140.0 ppm. The chemical shifts of the azetidine ring carbons are typically observed in the upfield region of the spectrum. The specific positions of these signals are sensitive to the nature of the substituents on the azetidine ring.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Azetidine Derivatives

| Functional Group | Carbon | Chemical Shift (ppm) |

| Pyrazole Ring (on azetidine) | C-4' | 106.0 |

| Pyrazole Ring (on azetidine) | C-5' | 127.8 |

| Pyrazole Ring (on azetidine) | C-3' | 140.0 |

Note: This data is from a substituted azetidine derivative and serves as an example of the types of chemical shifts observed for heterocyclic rings attached to the azetidine core.

Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the methine proton and the methylene protons of the azetidine ring, as well as between the methylene protons of the methanol group and the methine proton.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity across quaternary carbons and heteroatoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals protons that are close in space, even if they are not directly bonded. For cyclic structures like azetidines, NOESY can provide valuable information about the stereochemistry and conformation of the ring. For example, NOE correlations were observed between a pyrazole-ring proton and the azetidine protons in a derivative, helping to establish their spatial proximity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like amino alcohols. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, ions of the analyte are released and can be analyzed by the mass spectrometer.

For this compound, ESI-MS would be expected to show a prominent signal for the protonated molecule [M+H]⁺ in the positive ion mode. The exact mass of this ion can be used to confirm the elemental composition of the molecule.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. This is a critical step in the structural elucidation of a new compound. HRMS investigations have been used to confirm the structures of novel heterocyclic compounds containing the azetidine moiety. The high accuracy of the mass measurement helps to distinguish between compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern observed in the MS/MS spectrum (tandem mass spectrometry) can also provide valuable structural information. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to piece together the connectivity of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its primary amine (-NH2), primary alcohol (-OH), and azetidine ring structures. The O-H and N-H stretching vibrations are typically observed as broad bands in the high-frequency region of the spectrum, a feature often enhanced by intermolecular hydrogen bonding. docbrown.info The presence of C-H, C-O, and C-N bonds would also give rise to distinct peaks in the fingerprint region (below 1500 cm⁻¹), which is unique for every molecule. docbrown.info

Analysis of the IR spectrum allows for the confirmation of the successful synthesis of the target molecule by verifying the presence of all expected functional groups. The characteristic vibrational frequencies for this compound are summarized in the table below, based on typical values for these functional groups in similar chemical environments. jmchemsci.comnist.govresearchgate.net

Interactive Data Table: Expected Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

|---|---|---|---|

| 3400 - 3200 | O-H (Alcohol) | Stretching (H-bonded) | Strong, Broad |

| 3500 - 3300 | N-H (Amine) | Symmetric & Asymmetric Stretching | Medium, Two Bands |

| 3000 - 2850 | C-H (Aliphatic) | Stretching | Medium to Strong |

| 1650 - 1580 | N-H (Amine) | Scissoring (Bending) | Medium |

| 1470 - 1430 | C-H (Aliphatic) | Bending | Variable |

| 1350 - 1260 | C-O (Alcohol) | Stretching | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides detailed information on bond lengths, bond angles, and torsional angles, allowing for the complete elucidation of the molecular conformation. For this compound, a single-crystal X-ray diffraction analysis would provide invaluable insights into its solid-state structure.

The analysis would confirm the connectivity of the atoms and reveal the conformation of the strained four-membered azetidine ring, which is typically puckered rather than planar. Furthermore, it would establish the relative stereochemistry of the substituents. A crucial aspect of the crystal structure analysis is the detailed mapping of intermolecular interactions, particularly the hydrogen-bonding network. mdpi.com The amino (-NH2) and hydroxyl (-OH) groups can act as both hydrogen bond donors and acceptors, leading to the formation of complex supramolecular architectures that dictate the crystal packing and influence the material's physical properties.

While a specific crystal structure for this compound is not publicly available, the table below illustrates the type of crystallographic data that would be obtained from such an analysis. nih.govmdpi.com

Interactive Data Table: Representative Crystallographic Data for a Molecular Crystal

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₄H₁₀N₂O |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell. | a = 5.93, b = 10.97, c = 14.80 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 98.6, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 900.1 |

| Z | The number of molecules in the unit cell. | 4 |

| Bond Length (C-N) | The distance between the carbon and nitrogen atoms in the azetidine ring. | ~1.47 Å |

| Bond Angle (C-N-C) | The angle within the azetidine ring. | ~90° |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis

This compound is a chiral molecule, with the carbon atom at the 3-position of the azetidine ring serving as a stereocenter. Determining the absolute configuration (i.e., whether it is the R or S enantiomer) is crucial in many chemical and pharmaceutical contexts. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques used for this purpose, especially for molecules in solution. nih.govspectroscopyeurope.com

Both techniques rely on the differential absorption of left and right circularly polarized light by a chiral molecule. spectroscopyeurope.com

ECD spectroscopy measures this differential absorption for electronic transitions in the ultraviolet-visible region.

VCD spectroscopy measures the same phenomenon for vibrational transitions in the infrared region. nih.gov

The key principle is that enantiomers produce spectra that are mirror images of each other—equal in magnitude but opposite in sign. researchgate.net The modern approach to determining absolute configuration involves a synergy between experimental measurement and theoretical calculation. spectroscopyeurope.com The VCD or ECD spectrum of an enantiomerically pure sample is measured experimentally. Concurrently, quantum chemical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical spectra for both the R and S configurations. The absolute configuration of the experimental sample is then assigned by comparing its spectrum to the two calculated spectra. A match in the sign and relative intensity of the key bands provides a reliable assignment. spectroscopyeurope.comresearchgate.net

This combined approach is a primary method for the unambiguous determination of absolute stereochemistry when single crystals suitable for X-ray analysis are not available. spectroscopyeurope.com

Interactive Data Table: Workflow for Absolute Configuration Determination using VCD/ECD

| Step | Action | Purpose |

|---|---|---|

| 1 | Sample Preparation | Prepare an enantiomerically pure or enriched solution of the analyte. |

| 2 | Experimental Measurement | Record the VCD or ECD spectrum of the sample. |

| 3 | Computational Modeling | Perform conformational analysis and generate low-energy conformers for both R and S enantiomers. |

| 4 | Spectrum Calculation | Use quantum chemical methods (e.g., DFT) to calculate the theoretical VCD/ECD spectra for each conformer of both enantiomers. |

| 5 | Spectral Averaging | Generate a population-weighted average of the calculated spectra for both the R and S configurations. |

Computational and Theoretical Investigations of 1 Aminoazetidin 3 Yl Methanol

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For (1-Aminoazetidin-3-yl)methanol, these methods can precisely determine bond lengths, bond angles, and dihedral angles, as well as electronic properties such as orbital energies and charge distribution.

Density Functional Theory (DFT) has become a principal method for studying the electronic structure of molecules due to its balance of accuracy and computational efficiency. DFT calculations for this compound would typically employ a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to optimize the molecular geometry and compute electronic properties. mdpi.com

These studies can reveal the distribution of electron density, highlighting the electronegative nitrogen and oxygen atoms. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions are key indicators of the molecule's chemical reactivity. mdpi.com The HOMO-LUMO energy gap provides a measure of the molecule's kinetic stability. mdpi.com

Table 1: Predicted DFT-Calculated Properties of this compound

| Property | Predicted Value/Description |

|---|---|

| Optimized Geometry | Puckered azetidine (B1206935) ring |

| HOMO Localization | Primarily on the amino group |

| LUMO Localization | Distributed across the azetidine ring and substituents |

| HOMO-LUMO Gap | Moderate, suggesting reasonable stability |

| Dipole Moment | Significant, due to polar N-H and O-H bonds |

Note: The values in this table are predictive and based on typical results for similar molecules from DFT studies.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theoretical accuracy. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide even more precise calculations of molecular geometry and energies for this compound. nih.gov While computationally more demanding than DFT, ab initio methods are valuable for benchmarking the results of other computational approaches. researchgate.net These calculations would be particularly useful for accurately determining the subtle energetic differences between various conformations of the molecule. nih.gov

Conformational Analysis and Energy Minimization Studies

The flexibility of the azetidine ring and its substituents in this compound gives rise to various possible conformations. Conformational analysis seeks to identify the most stable, low-energy arrangements of the molecule.

The four-membered azetidine ring is not planar and adopts a puckered conformation to alleviate angular strain. nih.gov The degree of puckering is typically characterized by a dihedral angle. rsc.org For the parent azetidine, this angle has been experimentally determined to be 37°. rsc.org The presence of substituents on the azetidine ring of this compound will influence the preferred puckering of the ring. researchgate.net The ring can undergo inversion, a process where it flips between two puckered conformations. Computational studies can model the energy barrier associated with this inversion, providing insight into the ring's dynamic behavior. researchgate.net

Analysis of Strain Energy within the Azetidine Ring

The azetidine ring in this compound possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. This inherent strain is a defining characteristic of four-membered rings and is a major contributor to their reactivity. rsc.org The strain energy of azetidines is considerable, making them more reactive than their five-membered pyrrolidine (B122466) counterparts but more stable than three-membered aziridines. rsc.orgresearchgate.net

Computational methods can be employed to quantify this strain energy. One common approach is to use isodesmic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, to calculate the strain energy. The calculated strain energy for azetidine is approximately 25.4 kcal/mol. rsc.org This stored energy can be released in ring-opening reactions, a key aspect of the chemical reactivity of azetidine-containing compounds. rsc.orgbeilstein-journals.org

Table 2: Comparative Ring Strain Energies of Small Nitrogen Heterocycles

| Heterocycle | Ring Size | Approximate Strain Energy (kcal/mol) |

|---|---|---|

| Aziridine (B145994) | 3 | 27.7 rsc.org |

| Azetidine | 4 | 25.4 rsc.org |

Prediction of Reactivity and Reaction Pathways

Computational chemistry offers powerful tools to predict the reactivity of a molecule by analyzing its electronic structure. For this compound, key insights can be derived from its frontier molecular orbitals (HOMO and LUMO) and its molecular electrostatic potential (MEP).

Frontier Molecular Orbital (FMO) Theory: FMO theory is a fundamental concept used to explain and predict chemical reactivity. nih.gov It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other (the electrophile). researchgate.netnih.gov The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO's energy reflects its ability to accept electrons. lupinepublishers.comnih.gov The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. lupinepublishers.com

For this compound, DFT calculations can predict these energy levels. The HOMO is expected to be localized primarily on the nitrogen atoms, particularly the exocyclic amino group, which possesses a lone pair of electrons, making it the primary site for electrophilic attack. The LUMO is likely distributed across the strained azetidine ring's C-N and C-C bonds, indicating these are the regions most susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Analysis: An MEP map provides a visual representation of the charge distribution on a molecule's surface. uni-muenchen.deresearchgate.net It helps identify electron-rich regions (negative potential, typically colored red), which are prone to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are susceptible to nucleophilic attack. nih.govresearchgate.net For this compound, the MEP map would likely show a strong negative potential around the exocyclic amino nitrogen and the oxygen of the methanol (B129727) group, highlighting them as key sites for hydrogen bonding and interaction with electrophiles. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential.

Predicted Reactivity and Pathways: The inherent ring strain of the four-membered azetidine ring is a primary driver of its reactivity. nih.govresearchgate.net This strain predisposes the molecule to ring-opening reactions, which can be initiated under acidic conditions or by strong nucleophiles. nih.govbeilstein-journals.org

Acid-Catalyzed Ring Opening: Protonation of the ring nitrogen would activate the ring towards nucleophilic attack, leading to cleavage of a C-N bond. This is a common pathway for strained heterocycles. nih.gov

Nucleophilic Substitution: The hydroxyl group of the methanol substituent could be converted into a better leaving group, allowing for nucleophilic substitution at that position.

N-Acylation/Alkylation: The exocyclic amino group is a primary nucleophilic site and would readily react with acylating or alkylating agents.

Table 1: Theoretical Quantum Chemical Descriptors for this compound

| Descriptor | Predicted Value | Significance |

| HOMO Energy | -8.9 eV | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | 1.5 eV | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 10.4 eV | Correlates with chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures overall polarity of the molecule |

| MEP Negative Max | -45 kcal/mol | Localized on N/O atoms; predicts site of electrophilic attack |

| MEP Positive Max | +35 kcal/mol | Localized on H atoms of NH2/OH; predicts site of nucleophilic attack |

Note: These values are illustrative, based on DFT calculations for similar small heterocyclic amines, and serve to represent typical computational outputs.

Molecular Docking and Dynamics Simulations (as a scaffold, not related to specific drug action or efficacy)

The azetidine ring provides a conformationally restricted and rigid scaffold. thescience.devresearchgate.net This structural feature is highly valuable in molecular design for positioning substituents in well-defined three-dimensional space. nih.govthescience.dev Computational techniques like molecular docking and molecular dynamics (MD) simulations can be used to explore the conformational preferences and interactions of the this compound scaffold.

Molecular Docking: In a general sense, molecular docking can be used to predict the preferred orientation of the this compound scaffold within a binding pocket of a macromolecule. This process evaluates how the rigid azetidine core can orient its functional groups—the amino and methanol moieties—to form favorable interactions such as hydrogen bonds or van der Waals contacts. The rigidity of the four-membered ring limits the number of possible conformations, which can be advantageous in modeling studies by reducing the conformational space that needs to be explored. thescience.dev Docking studies on azetidine-based structures have shown that the ring effectively serves as a central anchor from which substituent vectors project. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule over time. For the this compound scaffold, MD simulations can be used to study its conformational stability and the flexibility of its substituents. mdpi.com While the azetidine ring itself is rigid, the C-C bond connecting the methanol group and the C-N bond of the amino group allow for rotational freedom. MD simulations can reveal the most stable rotamers and the energy barriers between them. Such simulations performed in a solvent like water can also show how solvent molecules interact with the scaffold, particularly at the polar amino and hydroxyl groups, influencing its conformational preferences. nih.gov The analysis of these simulations helps in understanding the intrinsic dynamic properties of the scaffold, which are crucial for its application in larger, more complex molecular designs. uni-muenchen.de

Table 2: Conformational Properties of the Azetidine Scaffold

| Property | Description | Computational Finding |

| Ring Pucker | The azetidine ring is not perfectly planar. | The ring exhibits a slight pucker, with a low energy barrier to inversion. |

| Substituent Orientation | The preferred orientation of the amino and methanol groups. | Substituents adopt pseudo-equatorial positions to minimize steric hindrance. |

| Rotatable Bonds | Torsional angles of the C-CH2OH and N-NH2 bonds. | MD simulations show preferred dihedral angles that maximize hydrogen bonding potential while minimizing steric clash. |

| Solvent Shell | Interaction with surrounding water molecules. | A stable hydration shell forms around the polar -NH2 and -OH groups, influencing substituent orientation. |

Note: Findings are based on general principles of conformational analysis for 1,3-disubstituted cyclic systems and are illustrative of typical MD simulation results.

QSAR/QSPR Applications in Azetidine Chemistry (focused on structural features, not biological activity profiles)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the structural or physicochemical properties of compounds with their properties or activities, respectively. beilstein-journals.orgnih.gov In the context of azetidine chemistry, and focusing strictly on physicochemical properties, QSPR can be a powerful tool for predicting characteristics like solubility, lipophilicity (logP), and acidity/basicity (pKa) based on molecular descriptors.

The core principle of QSPR is that the properties of a chemical are determined by its molecular structure. By calculating a variety of numerical descriptors that encode structural, electronic, and topological features, it is possible to build mathematical models that predict a specific property. researchgate.netnih.gov

For a class of substituted azetidines, including derivatives of this compound, a QSPR model could be developed to predict a property like aqueous solubility (logS). The model would take the form of an equation:

logS = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, etc., are molecular descriptors, and c₁, c₂, etc., are coefficients determined by fitting the model to experimental data.

Relevant descriptors for azetidine derivatives would include:

Topological Descriptors: Such as the number of atoms, bonds, and rings, which describe the molecule's connectivity.

Electronic Descriptors: Such as partial charges on atoms or dipole moment, reflecting the charge distribution.

Quantum Chemical Descriptors: Including HOMO/LUMO energies, which relate to reactivity and polarizability. researchgate.net

3D Descriptors: Such as molecular volume, solvent-accessible surface area, and polar surface area (PSA). nih.gov

For instance, a QSPR model for the pKa of the azetidine nitrogen would likely find that descriptors related to the electron-withdrawing or -donating nature of substituents on the ring are highly significant. researchgate.netnih.govnih.gov Similarly, a model for logP would heavily weigh descriptors related to surface area and hydrogen bonding capacity. kg.ac.rsmdpi.com These models are valuable for predicting the physicochemical profiles of novel azetidine-based structures before their synthesis.

Table 3: Representative Molecular Descriptors for QSPR of Azetidine Derivatives

| Descriptor Class | Specific Descriptor | Relevance to Physicochemical Properties |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

| Electronic | Dipole Moment | Influences solubility in polar solvents and intermolecular interactions. |

| 3D/Geometrical | Polar Surface Area (PSA) | Strongly correlates with hydrogen bonding capacity and membrane permeability. |

| 3D/Geometrical | Molecular Volume | Relates to steric effects and influences solubility and lipophilicity. |

| Physicochemical | Hydrogen Bond Donors/Acceptors | Key determinants of aqueous solubility and interactions with polar media. |

Note: This table lists common descriptor types used in QSPR studies and their general relevance, not the output of a specific predictive model.

Applications of 1 Aminoazetidin 3 Yl Methanol As a Scaffold and Building Block in Advanced Organic Synthesis

Utilization in the Construction of Complex Heterocyclic Systems

(1-Aminoazetidin-3-yl)methanol and its derivatives serve as powerful starting materials for the synthesis of intricate heterocyclic structures. The inherent ring strain of the azetidine (B1206935) core can be strategically harnessed to drive reactions that form larger, more complex systems, while the functional handles allow for the appendage of various other cyclic moieties. rsc.org

The densely functionalized nature of the this compound scaffold provides a template for the synthesis of a wide variety of fused heterocyclic systems. nih.gov Synthetic strategies often involve the initial protection of the amino and hydroxyl groups, followed by N-alkylation or acylation at the ring nitrogen, which introduces a tether for subsequent intramolecular cyclization reactions.

One notable approach involves the N-alkylation of a protected azetidine-3-methanol derivative with allyl bromide. The resulting compound can then undergo ring-closing metathesis (RCM) using a Grubbs catalyst to form an azetidine-fused eight-membered ring. nih.gov Further manipulations, such as the removal of protecting groups and selective reduction of the newly formed double bond, yield saturated bicyclic systems. nih.gov Another powerful method for creating fused systems is the intramolecular Buchwald-Hartwig amination, which can be used to form azeto[2,3-c]quinoline structures from appropriately substituted precursors derived from the azetidine core. nih.gov

These methodologies highlight the utility of the azetidine scaffold in generating diverse fused systems that are of significant interest in medicinal chemistry due to their rigid conformations and novel chemical space occupancy.

Table 1: Examples of Fused Heterocyclic Systems Derived from Azetidine Scaffolds

| Precursor Scaffold | Reaction Type | Fused System Formed | Reference |

|---|---|---|---|

| N-Allyl azetidine derivative | Ring-Closing Metathesis (RCM) | Azetidine-fused 8-membered ring | nih.gov |

| o-Bromoaryl substituted azetidine | Intramolecular Buchwald-Hartwig Amination | Azeto[2,3-c]quinoline | nih.gov |

Spirocycles, which feature two rings sharing a single atom, are increasingly sought-after motifs in drug discovery due to their inherent three-dimensionality. nih.gov The this compound scaffold is an excellent starting point for the synthesis of spirocyclic compounds where the spirocenter is the C3 carbon of the azetidine ring.